N-benzyl-1-(1-phenyltriazol-4-yl)methanimine
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Overview
Description
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine is an organic compound with the molecular formula C16H14N4 It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the benzylimino group. One common method involves the cycloaddition reaction between phenyl azide and an alkyne to form the triazole ring. The benzylimino group is then introduced through a condensation reaction with benzylamine under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1-phenyltriazol-4-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the benzylimino group, making it less versatile in certain applications.
4-Benzyl-1H-1,2,3-triazole: Similar structure but with different functional groups, leading to different reactivity and applications.
1-Phenyl-4-methyl-1H-1,2,3-triazole: Contains a methyl group instead of the benzylimino group, affecting its chemical properties.
Uniqueness
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine is unique due to the presence of both the phenyl and benzylimino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N4 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-benzyl-1-(1-phenyltriazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14N4/c1-3-7-14(8-4-1)11-17-12-15-13-20(19-18-15)16-9-5-2-6-10-16/h1-10,12-13H,11H2 |
InChI Key |
MWUAAHPENSPKCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=CC2=CN(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CN(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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